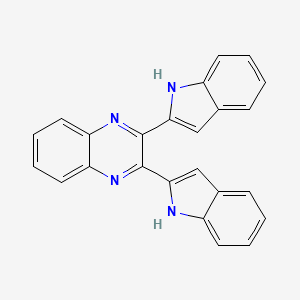2,3-Di(1H-indol-2-yl)quinoxaline
CAS No.: 113201-70-0
Cat. No.: VC20593500
Molecular Formula: C24H16N4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 113201-70-0 |
|---|---|
| Molecular Formula | C24H16N4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 2,3-bis(1H-indol-2-yl)quinoxaline |
| Standard InChI | InChI=1S/C24H16N4/c1-3-9-17-15(7-1)13-21(25-17)23-24(28-20-12-6-5-11-19(20)27-23)22-14-16-8-2-4-10-18(16)26-22/h1-14,25-26H |
| Standard InChI Key | FGFDOBPZHPKYSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4N=C3C5=CC6=CC=CC=C6N5 |
Introduction
Chemical Structure and Significance in Anion Recognition
The molecular structure of 2,3-Di(1H-indol-2-yl)quinoxaline consists of a planar quinoxaline ring system bridged by two indole groups at the β-positions. This β-connectivity creates a semi-rigid cavity that facilitates interactions with anions through hydrogen bonding and π-π stacking . The indole NH protons serve as hydrogen bond donors, while the electron-deficient quinoxaline core enhances electrostatic interactions with anionic substrates. Compared to pyrrole-based analogs, the indole moieties provide greater conformational flexibility, enabling the receptor to accommodate larger anions such as dihydrogen phosphate .
The compound’s significance lies in its ability to function as a neutral receptor, avoiding the need for charged functional groups that can complicate solubility or interfere with binding specificity. This property is particularly advantageous in biological and environmental sensing applications, where neutral receptors offer improved compatibility with complex matrices .
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of 2,3-Di(1H-indol-2-yl)quinoxaline proceeds via a two-step route involving Grignard reagent formation and subsequent cyclization :
-
Formation of Diketone Intermediate: Indole Grignard reagent reacts with indolyl oxalyl chloride to yield 2,3-di(1H-indol-2-yl)diketone.
-
Quinoxaline Cyclization: The diketone undergoes condensation with o-phenylenediamine (or its nitro-substituted derivative) under mild acidic conditions to form the quinoxaline core.
This method provides the unsubstituted receptor (compound 6) in 48% yield and the nitro-functionalized analog (compound 7) in 30% yield (unoptimized) . The nitro group in 7 enhances receptor acidity, thereby improving anion binding affinity through increased NH proton donation capacity .
Structural Features
X-ray crystallographic analysis of the nitro-substituted receptor 7 reveals a planar quinoxaline framework with indole groups oriented at 120° angles relative to the central ring . This geometry creates a binding pocket capable of accommodating spherical and tetrahedral anions. The nitro substituent introduces minimal steric hindrance while exerting a strong electron-withdrawing effect, as evidenced by reduced electron density at the indole NH groups in spectroscopic analyses .
Anion Recognition Properties
Binding Affinity and Selectivity
UV-vis titration studies in dichloromethane demonstrate that 2,3-Di(1H-indol-2-yl)quinoxaline exhibits exceptional selectivity for dihydrogen phosphate (H₂PO₄⁻) over other physiologically relevant anions. Association constants (Ka) for receptor 7 are as follows:
| Anion | Ka (M⁻¹) | Selectivity Ratio (H₂PO₄⁻/Anion) |
|---|---|---|
| H₂PO₄⁻ | 12,000 | - |
| F⁻ | 1,700 | 7.1 |
| BzO⁻ | 1,600 | 7.5 |
| Cl⁻ | 290 | 41.4 |
| HSO₄⁻ | 150 | 80.0 |
Data adapted from solution-phase titrations in dichloromethane .
The 80-fold selectivity for H₂PO₄⁻ over HSO₄⁻ underscores the receptor’s ability to discriminate between anions of similar geometry but differing hydrogen bonding capacity. This selectivity arises from the complementary size of the H₂PO₄⁻ anion and the receptor’s binding cavity, which accommodates tetrahedral anions more effectively than spherical or planar species .
Solvent Dependence
Binding affinity correlates inversely with solvent polarity. In acetone (ε = 20.7), the Ka for H₂PO₄⁻ decreases to 5,600 M⁻¹, while in DMSO (ε = 46.7), it drops to 300 M⁻¹ . This trend reflects the diminished strength of hydrogen bonding interactions in polar aprotic solvents, which compete with anion-receptor binding.
Spectroscopic and Crystallographic Analysis
UV-vis Spectral Shifts
Addition of H₂PO₄⁻ to receptor 7 induces a bathochromic shift of 40 nm (from 434 nm to 474 nm) in dichloromethane . This shift corresponds to a stabilization of the receptor’s excited state upon anion binding, attributed to enhanced charge transfer between the indole donors and the quinoxaline acceptor. Isosbestic points observed at 390 nm and 450 nm confirm a clean 1:1 binding stoichiometry, further validated by Job plot analysis .
Solid-State Interactions
Single-crystal X-ray diffraction of the 7·H₂PO₄⁻ complex reveals two distinct binding motifs :
-
Dimeric Phosphate Association: One receptor molecule bridges two H₂PO₄⁻ anions via NH···O hydrogen bonds (2.8–3.0 Å).
-
Extended Phosphate Networks: Three H₂PO₄⁻ anions form a hydrogen-bonded chain (O···O distances: 2.6–2.7 Å) threaded through the receptor cavity.
These interactions generate infinite phosphate channels within the crystal lattice, suggesting potential applications in designing anion-conductive materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume